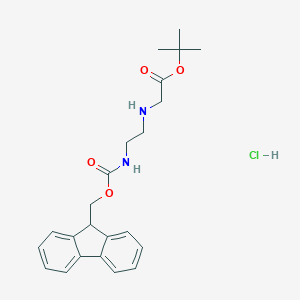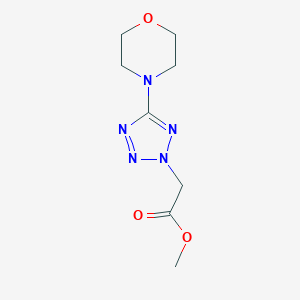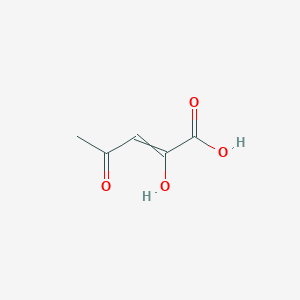
2-Hydroxy-4-oxopent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-oxopent-2-enoic acid, also known as pyruvic acid or alpha-ketopropionic acid, is a key intermediate in the metabolic pathway of carbohydrates. It plays a vital role in the production of energy and is involved in various biochemical and physiological processes. Pyruvic acid has been extensively studied for its potential applications in the fields of medicine, biotechnology, and agriculture.
Wirkmechanismus
Pyruvic acid is involved in various biochemical and physiological processes, including glycolysis, the Krebs cycle, and the electron transport chain. It acts as a substrate for the production of ATP (adenosine triphosphate), the main energy currency of the cell. Pyruvic acid also plays a role in the biosynthesis of amino acids, fatty acids, and nucleotides.
Biochemische Und Physiologische Effekte
Pyruvic acid has been shown to have various biochemical and physiological effects. It has been found to increase collagen production, which can improve skin texture and reduce the appearance of fine lines and wrinkles. Pyruvic acid has also been shown to reduce hyperpigmentation by inhibiting the production of melanin. It has been found to have antimicrobial properties, which can help to reduce acne and other skin infections.
Vorteile Und Einschränkungen Für Laborexperimente
Pyruvic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, 2-Hydroxy-4-oxopent-2-enoic acid acid has some limitations. It is highly reactive and can react with other compounds in the lab, which can affect the accuracy of experimental results. Pyruvic acid is also highly volatile and can evaporate quickly, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-4-oxopent-2-enoic acid acid. One area of research is the development of new methods for the synthesis of 2-Hydroxy-4-oxopent-2-enoic acid acid, which can be more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 2-Hydroxy-4-oxopent-2-enoic acid acid in cancer therapy, as well as its potential use as a natural preservative for food products. Additionally, there is growing interest in the use of 2-Hydroxy-4-oxopent-2-enoic acid acid as a biomarker for various diseases, including diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-Hydroxy-4-oxopent-2-enoic acid acid is a key intermediate in the metabolic pathway of carbohydrates. It has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. Pyruvic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-Hydroxy-4-oxopent-2-enoic acid acid, including the development of new synthesis methods and the investigation of its potential use in cancer therapy and as a biomarker for various diseases.
Synthesemethoden
Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of acetaldehyde with potassium cyanide, followed by hydrolysis to yield 2-Hydroxy-4-oxopent-2-enoic acid acid. Biological synthesis involves the fermentation of glucose by microorganisms such as yeast and bacteria, which produce 2-Hydroxy-4-oxopent-2-enoic acid acid as a byproduct. Extraction from natural sources involves the isolation of 2-Hydroxy-4-oxopent-2-enoic acid acid from fruits, vegetables, and dairy products.
Wissenschaftliche Forschungsanwendungen
Pyruvic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. In medicine, 2-Hydroxy-4-oxopent-2-enoic acid acid has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has been used in the treatment of skin conditions such as acne, hyperpigmentation, and aging. Pyruvic acid has also been investigated for its potential use in cancer therapy, as it can induce apoptosis (programmed cell death) in cancer cells.
In biotechnology, 2-Hydroxy-4-oxopent-2-enoic acid acid has been used as a substrate for the production of various chemicals, including amino acids, vitamins, and antibiotics. It has also been used as a precursor for the synthesis of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).
In agriculture, 2-Hydroxy-4-oxopent-2-enoic acid acid has been shown to improve plant growth and yield by enhancing photosynthesis and nutrient uptake. It has also been investigated for its potential use as a natural preservative for fruits and vegetables.
Eigenschaften
CAS-Nummer |
160428-94-4 |
|---|---|
Produktname |
2-Hydroxy-4-oxopent-2-enoic acid |
Molekularformel |
C5H6O4 |
Molekulargewicht |
130.1 g/mol |
IUPAC-Name |
2-hydroxy-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2,7H,1H3,(H,8,9) |
InChI-Schlüssel |
KRVSJZNRBRLLBG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C(=O)O)O |
Kanonische SMILES |
CC(=O)C=C(C(=O)O)O |
Synonyme |
2-Pentenoic acid, 2-hydroxy-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




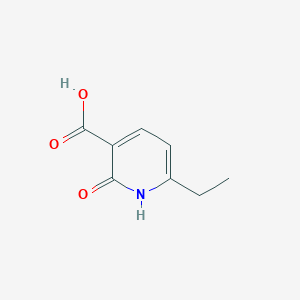
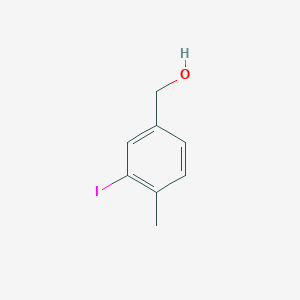
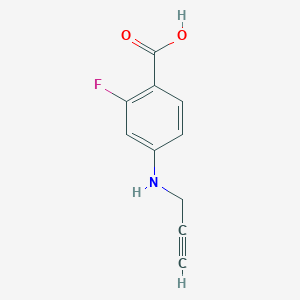
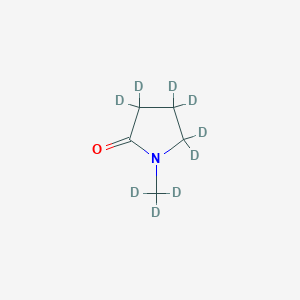
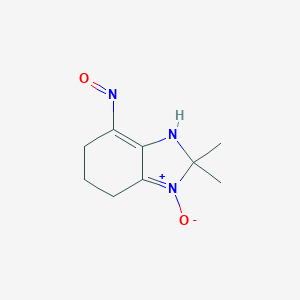
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

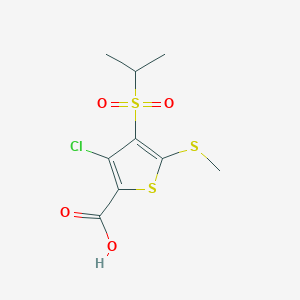


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
